

# Application Notes and Protocols for MU1742 in In Vitro Kinase Assays

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## Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**MU1742** is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms  $\delta$  (delta) and  $\epsilon$  (epsilon), and it also demonstrates high potency against the  $\alpha$  (alpha) isoform.<sup>[1][2]</sup> CK1 isoforms are crucial serine/threonine kinases that regulate a multitude of cellular processes, including Wnt signaling, circadian rhythm, and DNA repair.<sup>[3][4][5][6]</sup> Dysregulation of CK1 activity has been implicated in various diseases, such as cancer and neurodegenerative disorders. These application notes provide detailed protocols for utilizing **MU1742** in in vitro kinase assays to investigate its inhibitory effects on CK1 isoforms.

## Data Presentation

### In Vitro Potency and Selectivity of MU1742

The inhibitory activity of **MU1742** has been characterized against a panel of protein kinases, demonstrating high potency and selectivity for CK1 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase Target	IC50 (nM)
CK1 $\alpha$	7.2
CK1 $\delta$	6.1
CK1 $\epsilon$	27.7
CK1 $\alpha$ 1L	520

Data sourced from Reaction Biology at 1  $\mu$ M ATP concentration.[1]

A kinome-wide screen against 415 protein kinases at a 1  $\mu$ M concentration of **MU1742** showed that only CK1 kinases were significantly inhibited, with no off-target kinases observed below a 40% residual activity threshold.[6]

## Experimental Protocols

### General In Vitro Kinase Assay Protocol for MU1742

This protocol describes a general method to determine the potency and selectivity of **MU1742** against CK1 isoforms using a radiometric assay with [ $\gamma$ - $^{32}$ P]-ATP. Non-radioactive methods, such as ADP-Glo™ kinase assays, can also be adapted.[7][8]

Materials:

- Recombinant human CK1 $\alpha$ , CK1 $\delta$ , or CK1 $\epsilon$  enzyme
- **MU1742** (and negative control compound MU2027, if desired)
- Substrate (e.g.,  $\alpha$ -casein or a specific peptide substrate)
- [ $\gamma$ - $^{32}$ P]-ATP
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.1 mg/ml BSA, 1 mM DTT)
- ATP Solution
- 10% Trichloroacetic acid (TCA)

- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

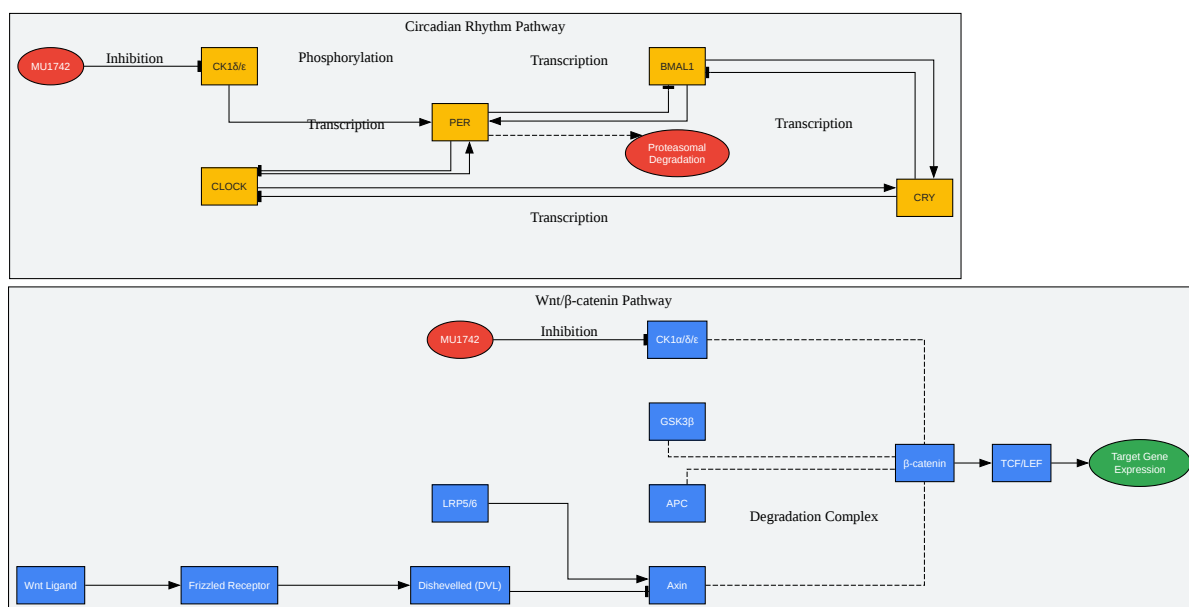
#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **MU1742** in DMSO (e.g., 10 mM).
  - Perform serial dilutions of **MU1742** in the Kinase Assay Buffer to achieve the desired final concentrations for the assay.
  - Prepare the kinase reaction mix containing the recombinant CK1 enzyme and the substrate in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but can start in the low nanomolar range.
  - Prepare the ATP solution containing a mix of unlabeled ATP and [ $\gamma$ - $^{32}\text{P}$ ]-ATP in the Kinase Assay Buffer. The final ATP concentration should be close to the  $K_m$  for the specific CK1 isoform, if known, or a standard concentration (e.g., 100  $\mu\text{M}$ ) can be used.
- Kinase Reaction:
  - In a microcentrifuge tube or a 96-well plate, add the following in order:
    - Kinase Assay Buffer
    - Diluted **MU1742** or vehicle (DMSO) control
    - Kinase-substrate mix
  - Pre-incubate the mixture for 10-15 minutes at 30°C.
  - Initiate the kinase reaction by adding the [ $\gamma$ - $^{32}\text{P}$ ]-ATP solution.
  - Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

- Stopping the Reaction and Sample Spotting:
  - Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
  - Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.
- Washing:
  - Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated  $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$ .
  - Perform a final wash with acetone to dry the papers.
- Quantification:
  - Place the dried P81 papers into scintillation vials with scintillation fluid.
  - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of kinase activity for each **MU1742** concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the **MU1742** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Mandatory Visualizations

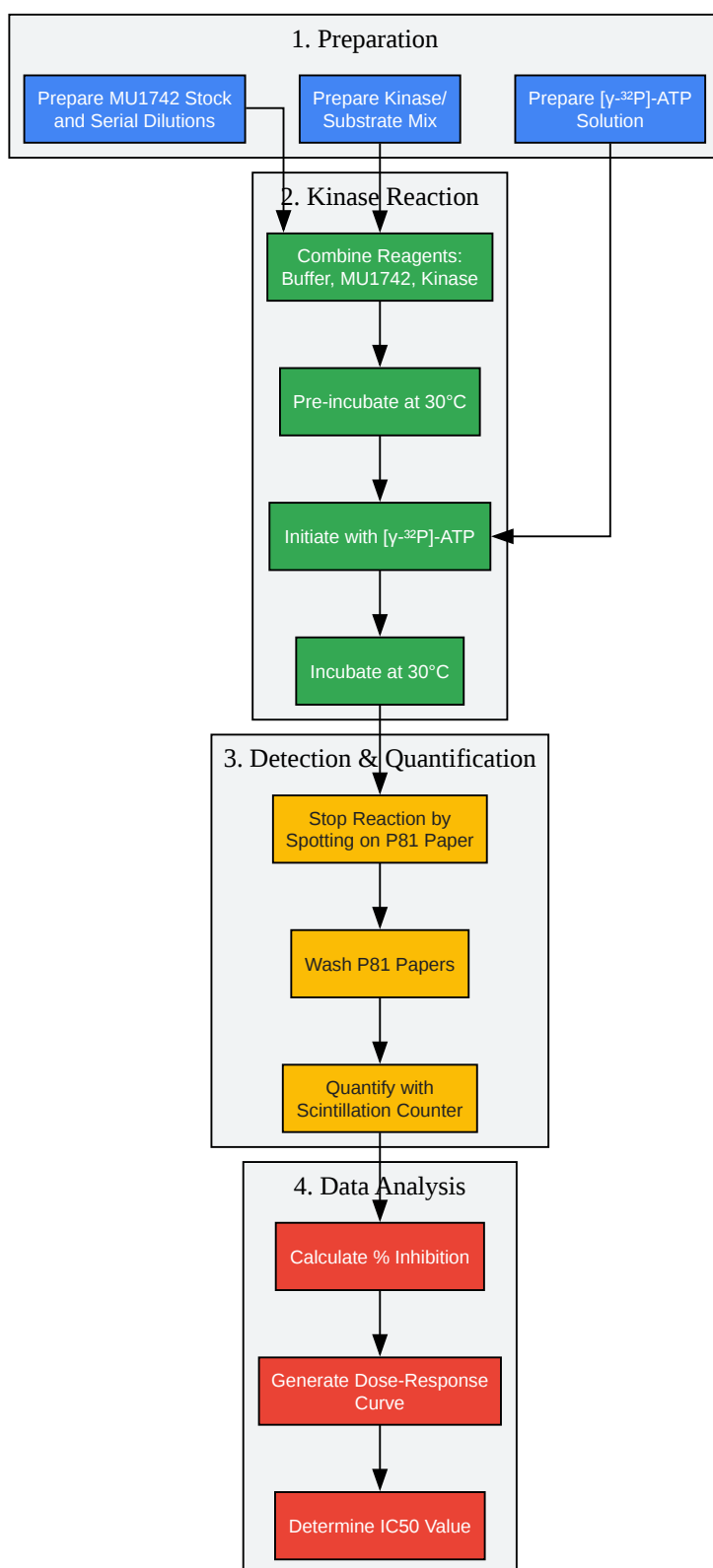
### Signaling Pathways



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Caption: Key signaling pathways regulated by CK1 isoforms, including the Wnt/ $\beta$ -catenin and Circadian Rhythm pathways, and the inhibitory effect of **MU1742**.

## Experimental Workflow



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Caption: A schematic workflow for performing an in vitro kinase assay to determine the IC<sub>50</sub> value of **MU1742**.

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